Thalicberine, O-methyl

Descripción

Historical Context of Bisbenzylisoquinoline Alkaloid Research

The study of alkaloids, a class of naturally occurring chemical compounds containing basic nitrogen atoms, represents a significant field in natural products chemistry and pharmacology. ljh-lab.cn Plants containing these compounds have been used in traditional medicine for centuries. medchemexpress.cnchem-norm.com The scientific investigation into these "active principles" began in the early 19th century, leading to the isolation of well-known alkaloids like morphine. medchemexpress.cn

Bisbenzylisoquinoline alkaloids (BBAs) are one of the largest and most widely distributed groups of alkaloids, characterized by having two benzylisoquinoline units linked together. ljh-lab.cnnih.gov They are particularly abundant in plant families such as Ranunculaceae, Berberidaceae, Menispermaceae, and Magnoliaceae. ljh-lab.cnknapsackfamily.com Research into BBAs has revealed a vast structural diversity, with linkages occurring via ether bridges or direct carbon-carbon bonds. nih.govknapsackfamily.com This structural complexity has made them a fascinating subject for structural elucidation and synthetic chemistry. Over the decades, scientific inquiry has uncovered a wide array of pharmacological activities associated with BBAs, including anti-inflammatory, immunomodulatory, antimicrobial, and hypotensive effects, cementing their importance as lead compounds in drug discovery. ljh-lab.cndokumen.pubbiocrick.com

Significance of Thalicberine, O-methyl within Natural Products Chemistry

O-methylthalicberine stands out within the BBA class due to its unique structural features and its isolation from various plant species, primarily from the genus Thalictrum (Meadow-rue). researchgate.net It has been identified in species such as Thalictrum thunbergii, T. minus, T. lucidum, T. revolutum, and T. flavum. dokumen.pubbiocrick.comresearchgate.netontosight.ai The compound's distinctive diphenyl ether linkage was a subject of considerable scientific investigation to confirm its structure, which was ultimately verified through total synthesis. researchgate.netresearchgate.net

The academic significance of O-methylthalicberine is also rooted in its demonstrated biological activities. Research has shown that it possesses hypotensive (blood-pressure lowering) and antimicrobial properties. dokumen.pubbiocrick.com These findings contribute to the broader understanding of how BBA structures relate to their biological functions. The isolation and characterization of O-methylthalicberine from various chemotypes of Thalictrum species have also been valuable for chemotaxonomic studies, which use chemical constituents to classify plants.

The chemical properties of O-methylthalicberine are summarized in the table below.

| Property | Data |

| Molecular Formula | C₃₈H₄₂N₂O₆ |

| Molecular Weight | 622.7 g/mol researchgate.net |

| CAS Number | 5096-71-9 researchgate.net |

| Synonyms | Thalmidine, (+)-O-Methylthalicberine researchgate.net |

Detailed Research Findings on O-methylthalicberine

Scientific studies have isolated O-methylthalicberine from various natural sources and investigated its biological potential.

| Plant Source | Part of Plant | Reference(s) |

| Thalictrum thunbergii | Not specified | researchgate.net |

| Thalictrum minus | Above-ground parts, Roots | ontosight.ai |

| Thalictrum lucidum | Roots | dokumen.pub |

| Thalictrum revolutum | Not specified | biocrick.com |

| Thalictrum flavum | Aerial parts | |

| Berberis laurina | Not specified |

The pharmacological activities of O-methylthalicberine reported in scientific literature are outlined below.

| Biological Activity | Model | Findings | Reference(s) |

| Hypotensive | Normotensive dogs, Rabbits | Found to possess hypotensive activity. | dokumen.pubbiocrick.com |

| Antimicrobial | Mycobacterium smegmatis | Showed activity against M. smegmatis. | biocrick.com |

| Antibacterial | Bovine mastitis pathogens | Was less active compared to other compounds isolated from T. minus. | |

| Antitumor | Not specified | Mentioned among alkaloids with antitumor activities. |

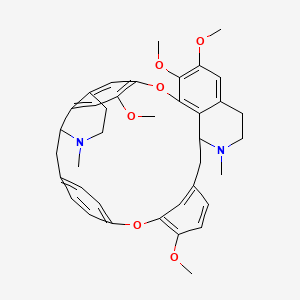

Structure

3D Structure

Propiedades

Número CAS |

19879-44-8 |

|---|---|

Fórmula molecular |

C38H42N2O6 |

Peso molecular |

622.7 g/mol |

Nombre IUPAC |

10,14,15,26-tetramethoxy-4,20-dimethyl-12,28-dioxa-4,20-diazaheptacyclo[27.2.2.17,11.113,17.123,27.03,8.021,35]hexatriaconta-1(31),7(36),8,10,13(35),14,16,23(34),24,26,29,32-dodecaene |

InChI |

InChI=1S/C38H42N2O6/c1-39-15-13-25-20-34-32(42-4)22-28(25)29(39)17-23-7-10-27(11-8-23)45-33-19-24(9-12-31(33)41-3)18-30-36-26(14-16-40(30)2)21-35(43-5)37(44-6)38(36)46-34/h7-12,19-22,29-30H,13-18H2,1-6H3 |

Clave InChI |

UUURWWVPMHAACP-UHFFFAOYSA-N |

SMILES |

CN1CCC2=CC3=C(C=C2C1CC4=CC=C(C=C4)OC5=C(C=CC(=C5)CC6C7=C(O3)C(=C(C=C7CCN6C)OC)OC)OC)OC |

SMILES canónico |

CN1CCC2=CC3=C(C=C2C1CC4=CC=C(C=C4)OC5=C(C=CC(=C5)CC6C7=C(O3)C(=C(C=C7CCN6C)OC)OC)OC)OC |

Otros números CAS |

5096-71-9 |

Origen del producto |

United States |

Natural Occurrence and Botanical Sources

Distribution within Thalictrum Genus

The occurrence of O-methylthalicberine has been documented in several key species of the Thalictrum genus.

Thalictrum thunbergii is a significant natural source of O-methylthalicberine. Early studies identified it as a new tertiary non-phenolic base isolated from the leaf base of this plant, presenting as colorless needles. researchgate.net It is considered one of the main alkaloids present in the stems and leaves of T. thunbergii. kyoto-u.ac.jp The structural formula for O-methylthalicberine was established as C38H42O6N2. researchgate.net Further research, including the total synthesis of the optically active natural form, has confirmed its status as a major alkaloid of Thalictrum thunbergii. jst.go.jp

O-methylthalicberine is frequently isolated from Thalictrum minus and its various subspecies and chemotypes. In Thalictrum minus var. minus, it has been identified alongside other alkaloids like thalivarmine, thalsivasine, thalicberine, and thalmelatidine (B12769946) in the above-ground parts of the plant. nih.govresearchgate.netscispace.com Research on Anatolian Thalictrum species also lists O-methylthalicberine among the alkaloids found in the leaves of T. minus var. minus. uodiyala.edu.iq

Furthermore, the compound has been isolated from the roots of T. minus, where its presence was reported for the first time in one study. nih.govresearchgate.net It has also been noted in Thalictrum minus var. hypoleucum. ljh-lab.cnpharmnet.com.cn The presence of O-methylthalicberine has also been documented in Thalictrum minus var. adiantifolium. researchgate.net

In Thalictrum flavum, commonly known as meadow-rue, O-methylthalicberine has been found in the aerial parts. mdpi.comresearchgate.net Interestingly, a study on T. flavum from the Loire Valley in France noted that while O-methylthalicberine was previously described in the aerial parts of the plant from other regions, their investigation of the roots identified other alkaloids like thalicberine, but not O-methylthalicberine. mdpi.comresearchgate.net This suggests a differential distribution of the alkaloid within the plant, potentially influenced by geographical or environmental factors.

Plant Parts as Sources

The concentration and presence of O-methylthalicberine can differ significantly between various parts of the Thalictrum plants.

Research has shown that the compound is primarily located in the aerial parts of the plants. In T. thunbergii, it is a major alkaloid of the stems and leaves and has been specifically isolated from the leaf base. researchgate.netkyoto-u.ac.jp For T. minus var. minus, it is consistently reported in the above-ground parts or the herb. nih.govresearchgate.netthieme-connect.com Similarly, in T. flavum, its presence is documented in the aerial portions. mdpi.comresearchgate.net

However, O-methylthalicberine is not exclusively confined to the upper parts of the plant. Studies on T. minus have also successfully isolated the compound from the roots, indicating a broader distribution within this particular species. nih.govresearchgate.net

Table 1: Plant Parts as Sources of O-methylthalicberine

| Thalictrum Species | Plant Part | Reference(s) |

| Thalictrum thunbergii | Stems, Leaves, Leaf Base | researchgate.netkyoto-u.ac.jp |

| Thalictrum minus (and var.) | Above-ground parts, Herb, Leaves, Roots | nih.govresearchgate.netuodiyala.edu.iqnih.govresearchgate.netthieme-connect.com |

| Thalictrum flavum | Aerial parts | mdpi.comresearchgate.net |

Chemotypic Variations in Thalictrum Populations

Chemotypic variation, where populations of the same plant species differ in their chemical constituents, is observed in the Thalictrum genus and affects the alkaloid profile, including that of O-methylthalicberine.

A distinct chemotype of Thalictrum minus has been identified in populations from the South-East of Bulgaria. thieme-connect.com In this chemotype, the main alkaloid is N-methylcanadine hydroxide, while O-methylthalicberine is present as one of the accompanying, non-primary alkaloids in the herb. thieme-connect.com

Evidence of geographical influence on alkaloid content is also seen in Thalictrum flavum. Studies on plants from Balkan countries and Russia have reported certain alkaloid compositions, whereas a study on a sample from the Loire Valley in France revealed a slightly different chemical profile. mdpi.comresearchgate.net Specifically, O-methylthalicberine was reported in the aerial parts of plants from the former regions, while the French sample was noted for containing thalicberine in its roots, highlighting how geographical location can lead to variations in the chemical makeup of the plant. mdpi.comresearchgate.net

Isolation and Extraction Methodologies

General Principles of Alkaloid Isolation from Plant Matrices

Alkaloids, including O-methylthalicberine, are naturally occurring organic compounds characterized by the presence of at least one nitrogen atom, which typically imparts basic properties to the molecule. The isolation of these compounds from plant materials is largely guided by their solubility characteristics, which are dependent on their chemical form—either as a free base or as a salt.

Generally, alkaloid bases are soluble in organic solvents and have limited solubility in water. Conversely, their salt forms are typically soluble in water and alcohols but less so in nonpolar organic solvents. This differential solubility is the cornerstone of the most common extraction strategy: acid-base liquid-liquid extraction.

The initial step in isolating alkaloids from a plant matrix usually involves the extraction of the dried and powdered plant material with an organic solvent, such as ethanol (B145695) or methanol. This process draws out a wide array of compounds, including the desired alkaloids. Following this, an acid-base extraction is employed to separate the alkaloids from other non-basic compounds. The extract is acidified, which converts the alkaloid bases into their water-soluble salt forms. This aqueous solution can then be washed with a nonpolar organic solvent to remove neutral and acidic impurities. Subsequently, the aqueous layer is made alkaline (basified), which converts the alkaloid salts back to their free base form. These now water-insoluble bases can be extracted into an immiscible organic solvent, such as chloroform, yielding a crude alkaloid fraction.

Specific Techniques Employed for Thalicberine, O-methyl

The isolation of O-methylthalicberine from Thalictrum species, such as Thalictrum lucidum and Thalictrum angustifolium, follows the general principles of alkaloid extraction, with specific solvent and chromatographic techniques being employed to achieve separation and purification. nih.gov

The process typically commences with the percolation or maceration of the dried and powdered roots of the Thalictrum plant with ethanol. This yields a crude ethanolic extract containing a mixture of alkaloids and other plant metabolites.

To isolate the alkaloids, this crude extract is subjected to an acid-base partitioning process. The ethanolic residue is dissolved in an acidic aqueous solution, which protonates the nitrogen atoms of the alkaloids, including O-methylthalicberine, rendering them soluble in the aqueous phase as their respective salts. This acidic solution is then washed with an organic solvent like ether or petroleum ether to remove non-basic, lipophilic compounds.

Following this, the acidic aqueous solution is made basic by the addition of an alkali, such as ammonium (B1175870) hydroxide. This deprotonates the alkaloid salts, converting them back into their free base forms. The free bases, being less soluble in water, are then extracted from the aqueous solution using an organic solvent, most commonly chloroform. This step yields a chloroform-soluble alkaloid fraction , which is a concentrated mixture of the alkaloids present in the plant material, including O-methylthalicberine.

With a crude mixture of alkaloids in hand, the next critical step is to separate the individual compounds. This is primarily achieved through chromatographic techniques, which separate molecules based on their differential partitioning between a stationary phase and a mobile phase.

Thin Layer Chromatography (TLC) is an essential analytical tool used to monitor the progress of the separation and to identify the different alkaloids present in the fractions. For the analysis of Thalictrum alkaloids, TLC is often performed on silica (B1680970) gel plates. The choice of the mobile phase, or solvent system, is crucial for achieving good separation. A common approach involves using a mixture of a nonpolar solvent and a polar solvent, with the polarity being adjusted to optimize the separation of the target alkaloids.

Column Chromatography is the primary preparative technique used to isolate individual alkaloids from the concentrated chloroform-soluble fraction. In this method, a glass column is packed with a solid adsorbent, typically silica gel, which serves as the stationary phase. The crude alkaloid mixture is loaded onto the top of the column.

A solvent or a mixture of solvents, known as the eluent or mobile phase, is then passed through the column. The different alkaloids in the mixture travel down the column at different rates depending on their polarity and their interaction with the stationary phase. Less polar compounds tend to move faster down the column, while more polar compounds are retained more strongly by the silica gel and move more slowly.

By systematically collecting the solvent that exits the column in different fractions, it is possible to separate the individual alkaloids. The composition of each fraction is then analyzed using TLC to identify which fractions contain the desired O-methylthalicberine. Fractions containing the same pure compound are then combined.

Purification and Characterization Strategies

The fractions containing O-methylthalicberine obtained from column chromatography may still contain minor impurities. Therefore, a final purification step, often involving recrystallization from a suitable solvent, is performed to obtain the pure crystalline compound.

Once a pure sample of O-methylthalicberine has been isolated, its identity and structure must be confirmed through various analytical and spectroscopic techniques. This characterization is crucial to ensure the compound's purity and to verify its molecular structure.

The primary methods used for the characterization of O-methylthalicberine include:

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H NMR and ¹³C NMR spectroscopy provide detailed information about the structure of the molecule, including the number and types of hydrogen and carbon atoms and their connectivity.

Mass Spectrometry (MS) : This technique determines the molecular weight of the compound and can provide information about its elemental composition and fragmentation pattern, which aids in structural elucidation.

Comparison with Authentic Samples : The spectroscopic data of the isolated compound are compared with the data from a known, authentic sample of O-methylthalicberine or with data reported in scientific literature to confirm its identity.

The table below summarizes the key techniques and their roles in the isolation and characterization of O-methylthalicberine.

| Technique | Purpose | Description |

| Solvent Extraction | Initial extraction of a broad range of compounds from the plant material. | The dried and powdered plant material is treated with a solvent, typically ethanol, to dissolve the desired compounds. |

| Acid-Base Extraction | Separation of alkaloids from non-basic compounds. | The extract is treated with acid and then base to exploit the differential solubility of alkaloids in their salt and free base forms, leading to a chloroform-soluble alkaloid fraction. |

| Thin Layer Chromatography (TLC) | Analytical monitoring of the separation process. | A thin layer of adsorbent on a plate is used to separate small amounts of the mixture, allowing for the identification of different compounds in the fractions. |

| Column Chromatography | Preparative separation of individual alkaloids. | A column packed with an adsorbent is used to separate the components of the crude alkaloid mixture on a larger scale. |

| Recrystallization | Final purification of the isolated compound. | The isolated O-methylthalicberine is dissolved in a hot solvent and allowed to cool, forming pure crystals. |

| NMR Spectroscopy | Structural elucidation. | Provides detailed information about the carbon-hydrogen framework of the molecule. |

| Mass Spectrometry | Determination of molecular weight and formula. | Measures the mass-to-charge ratio of the ionized molecule, confirming its molecular weight and providing clues to its structure. |

Structural Elucidation and Stereochemical Studies

Spectroscopic Techniques for Structural Determination

The structural framework of O-Methylthalicberine, also known as Thalmidine, has been pieced together using a combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy.

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the carbon and hydrogen framework.

Proton NMR spectroscopy provides information on the chemical environment of hydrogen atoms within the molecule. For O-Methylthalicberine, specific proton chemical shifts have been identified, and Nuclear Overhauser Effect (nOe) difference spectroscopy has been instrumental in establishing spatial relationships between protons and nearby functional groups. Key nOe enhancements observed include correlations between the proton at position H-11 (δ 7.79) and the adjacent methoxy (B1213986) group at C-10 (δ 3.90), the proton at H-8' (δ 5.85) and its neighboring methoxy group at C-7' (δ 3.49), and the proton at H-5' (δ 6.55) with the methoxy group at C-6' (δ 3.81) uodiyala.edu.iq.

| Proton Assignment | Chemical Shift (δ, ppm) | Associated Methoxy Group (δ, ppm) |

|---|---|---|

| H-11 | 7.79 | 3.90 (at C-10) |

| H-8' | 5.85 | 3.49 (at C-7') |

| H-5' | 6.55 | 3.81 (at C-6') |

Carbon-13 NMR provides a map of the carbon skeleton of the molecule. The spectrum of O-Methylthalicberine reveals the presence of distinct methyl, methylene (B1212753), methine, and quaternary carbons, which is characteristic of its complex bisbenzylisoquinoline structure uodiyala.edu.iq. The analysis identified a total of 38 carbon signals.

| Carbon Type | Number of Signals | Observed Chemical Shifts (δ, ppm) |

|---|---|---|

| Methyl (CH₃) | 7 | 41.1, 45.2, 58.0, 58.1, 58.6, 59.1, 63.5 |

| Methylene (CH₂) | 5 | 25.9, 27.3, 30.2, 35.3, 53.0 |

| Methine (CH) | 8 | 51.6, 55.4, 64.0, 96.9, 111.4, 112.1, 113.3, 121.9 |

| Quaternary (C) | 18 | 124.7, 125.6, 128.4, 130.3, 130.7, 132.2, 132.4, ... (additional signals not fully listed in the source) |

DEPT experiments are crucial for distinguishing between methyl (CH₃), methylene (CH₂), and methine (CH) groups, which can be ambiguous in a standard ¹³C-NMR spectrum. The DEPT spectrum of O-Methylthalicberine confirmed the assignments of the carbon signals, clearly demonstrating the presence of seven methyl, five methylene, and eight methine carbons uodiyala.edu.iq. This technique was vital in confirming the number of protons attached to each carbon atom, thereby solidifying the structural assignment.

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, offering clues to its structure. The structure of the diphenyl ether linkage in O-Methylthalicberine was investigated through chemical degradation followed by mass analysis. Reductive cleavage of O-Methylthalicberine with sodium in liquid ammonia (B1221849) yielded (+)-methylarmepavine, a key fragment that helped to define a portion of the molecular structure epdf.pub. Furthermore, Hofmann elimination of O-Methylthalicberine dimethochloride produced a methine base, which upon oxidation with permanganate, resulted in 2-methoxy-5,4'-dicarboxydiphenyl ether, confirming the nature of the ether bridge epdf.pub. The mass spectrum of O-Methylthalicberine itself shows a fragmentation pattern characteristic of bisbenzylisoquinoline alkaloids scribd.com.

Infrared spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. While specific IR data for O-Methylthalicberine is not extensively detailed in available literature, the spectra of closely related bisbenzylisoquinoline alkaloids show characteristic absorption bands. These typically include absorptions for C-H stretching of aromatic and aliphatic groups (around 3000, 2920, 2845 cm⁻¹), C=C stretching of aromatic rings (around 1610, 1519 cm⁻¹), and C-O stretching of the methoxy and ether groups uodiyala.edu.iq.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Chemical Degradation and Cleavage Reactions

Chemical degradation is a cornerstone of natural product chemistry, allowing for the disassembly of complex molecules into smaller, more readily identifiable fragments. For O-methylthalicberine, specific cleavage reactions have been pivotal in determining its structural linkages.

A crucial step in deciphering the structure of O-methylthalicberine involves its reaction with metallic sodium dissolved in liquid ammonia. This powerful reducing system is known to cleave certain types of chemical bonds, particularly ether linkages, which are common in this class of alkaloids. The reaction breaks down the large, complex molecule into simpler components, which can then be isolated and identified.

The cleavage of O-methylthalicberine with sodium in liquid ammonia yields two key identifiable fragments. These products have been characterized as d-O,O,N-trimethylcoclaurine and d-N-methylisococlaurine. The isolation and identification of these specific compounds are fundamental to understanding the parent molecule's structure, as they represent the constituent building blocks of O-methylthalicberine.

Table 1: Cleavage Products of O-Methylthalicberine

| Cleavage Product | Molecular Formula |

| d-O,O,N-trimethylcoclaurine | C20H25NO3 |

| d-N-methylisococlaurine | C18H21NO3 |

Stereochemical Assignments

Beyond the planar structure, the three-dimensional arrangement of atoms, or stereochemistry, is a critical aspect of a molecule's identity. For O-methylthalicberine, determining the precise spatial orientation of its chiral centers has been achieved through a combination of analytical techniques.

The absolute and relative configurations of the stereocenters in O-methylthalicberine have been established through detailed spectroscopic analysis and by comparing its properties with those of known compounds. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography are instrumental in assigning the specific (R) or (S) configuration to each chiral center. This provides a complete three-dimensional picture of the molecule.

Optical rotation is a key physical property of chiral molecules and provides valuable information about their stereochemistry. O-methylthalicberine is optically active, meaning it rotates the plane of polarized light. The direction and magnitude of this rotation are specific to its particular enantiomeric form. While the precise numerical value for the optical rotation of O-methylthalicberine can vary slightly depending on the solvent and experimental conditions, it is a critical parameter for its characterization.

Table 2: Optical Rotation Data of Related Compounds

| Compound | Specific Rotation ([α]D) | Conditions |

| L-N-methyl-O,O-diethylisococlaurine oxalate | +3.1° | Not specified |

| D-N-methyl-O,O-diethylisococlaurine oxalate | -99.3° | Not specified |

In-depth Analysis of Thalicberine, O-methyl:

The precise three-dimensional arrangement of atoms within a molecule is a critical determinant of its chemical and biological properties. For complex natural products such as alkaloids, understanding their stereochemistry is paramount. X-ray crystallography stands as a definitive method for the unambiguous determination of molecular structure and absolute configuration. However, a comprehensive search of scientific literature and crystallographic databases, including the Cambridge Structural Database (CSD) and the Crystallography Open Database (COD), reveals a notable absence of a reported single-crystal X-ray structure for the specific compound Thalicberine, O-methyl.

This lack of crystallographic data signifies that the scientific community has not yet published a study detailing the successful crystallization and subsequent X-ray diffraction analysis of O-methylthalicberine. Consequently, a detailed discussion on the application of X-ray crystallography to elucidate its specific stereochemistry, including data tables of crystallographic parameters, is not possible at this time.

While the principles of X-ray crystallography are broadly applicable to alkaloids, allowing for the determination of bond lengths, bond angles, and the absolute configuration of chiral centers, the specific research findings and detailed structural parameters for O-methylthalicberine remain undetermined by this technique. The isolation of O-methylthalicberine from plant sources, such as Thalictrum minus var. majus, has been reported, but this work did not extend to single-crystal X-ray analysis.

The study of related bisbenzylisoquinoline alkaloids has often relied on a combination of spectroscopic methods, such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), along with chemical degradation and synthesis to propose structures. However, these methods can sometimes be ambiguous in definitively assigning the absolute stereochemistry of all chiral centers. X-ray crystallography provides the most direct and irrefutable evidence of the complete three-dimensional structure.

Future research involving the successful crystallization of O-methylthalicberine and its analysis by X-ray diffraction would be necessary to provide the detailed structural insights and data that are currently unavailable. Such a study would definitively establish its molecular conformation, the stereochemical relationships between its chiral centers, and provide the foundational data for a comprehensive understanding of its structure-activity relationships.

Biosynthetic Pathways and Mechanistic Investigations

Proposed Biogenetic Routes for Bisbenzylisoquinoline Alkaloids

Bisbenzylisoquinoline alkaloids are a diverse class of plant natural products formed by the oxidative coupling of two 1-benzylisoquinoline (B1618099) (BIA) monomers. nih.govnih.gov The core structure arises from the condensation of these units, which are themselves derived from L-tyrosine. rsc.org The specific nature of the monomers and the position of the ether linkages define the vast structural variety within this alkaloid family.

The biosynthetic pathways for bisbenzylisoquinoline alkaloids and protoberberine alkaloids are intricately linked, sharing common precursors derived from coclaurine (B195748). The journey begins with L-tyrosine, which is converted through a series of steps, including a key Pictet-Spengler reaction, to (S)-norcoclaurine. rsc.orgmdpi.com Subsequent enzymatic O- and N-methylations yield the crucial intermediate (S)-N-methylcoclaurine. rsc.org

This intermediate, (S)-N-methylcoclaurine, stands at a critical metabolic crossroads. It can either be directed towards dimerization to form bisbenzylisoquinoline alkaloids or undergo further transformations to produce (S)-reticuline. uchile.clresearchgate.net (S)-reticuline is a pivotal branch point intermediate in the biosynthesis of numerous other BIA classes, including the protoberberines. oup.comnih.govwustl.edu The conversion of (S)-reticuline to (S)-scoulerine by the berberine (B55584) bridge enzyme (BBE) is the committed step for the formation of the protoberberine carbon skeleton. frontiersin.orgnih.gov Therefore, the biosynthetic pathways leading to bisBIAs and protoberberines are in direct competition for the pool of (S)-coclaurine and (S)-N-methylcoclaurine precursors. uchile.cl

Table 1: Key Precursors in Bisbenzylisoquinoline and Protoberberine Biosynthesis

| Precursor Molecule | Role in Biosynthesis |

| (S)-Norcoclaurine | The first BIA intermediate, common to all BIAs. mdpi.com |

| (S)-N-Methylcoclaurine | Direct precursor for bisBIA dimerization; also a precursor to (S)-reticuline. rsc.orguchile.cl |

| (S)-Reticuline | Central branch point intermediate for protoberberines, morphinans, and other alkaloids. oup.comnih.gov |

| (S)-Scoulerine | The first committed intermediate in the protoberberine pathway, formed from (S)-reticuline. frontiersin.orgnih.gov |

The defining structural feature of bisbenzylisoquinoline alkaloids like O-methylthalicberine is the diaryl ether linkage that connects the two benzylisoquinoline monomers. The formation of this bond is a key mechanistic step catalyzed by specific enzymes. uchile.cl This crucial C-O phenol (B47542) coupling reaction is mediated by cytochrome P450 monooxygenases, particularly those belonging to the CYP80 family. oup.com

Specifically, enzymes such as berbamunine (B191780) synthase (CYP80A1), isolated from Berberis stolonifera, have been shown to catalyze the oxidative coupling of two N-methylcoclaurine monomers to form the characteristic ether bridge of bisBIAs. nih.govmdpi.com The enzyme facilitates the regio- and stereospecific coupling of one (S)-N-methylcoclaurine monomer with one (R)-N-methylcoclaurine monomer, highlighting the necessity of an epimerization step in the pathway. nih.gov These studies suggest that the binding of substrates to the CYP80A1 enzyme is a critical determinant of the final product structure. nih.gov

Role of Methylation in Alkaloid Biosynthesis

Methylation is a fundamental and ubiquitous reaction in the biosynthesis of natural products, serving to diversify structures and modify their biological properties. nih.gov In the context of bisbenzylisoquinoline alkaloid biosynthesis, methylation occurs at several stages. Early in the pathway, O- and N-methylation steps are required to convert (S)-norcoclaurine into the key intermediate (S)-N-methylcoclaurine. rsc.org Further O-methylation of the hydroxyl groups on the aromatic rings of the benzylisoquinoline units, including the final step that forms O-methylthalicberine from thalicberine, is essential for generating the final alkaloid structure. These reactions add methyl groups to specific hydroxyl or amine functionalities on the alkaloid scaffold.

The transfer of methyl groups in biological systems is predominantly carried out by a class of enzymes known as S-adenosyl-L-methionine (SAM)-dependent methyltransferases (MTs). nih.govnih.gov These enzymes utilize S-adenosyl-L-methionine (SAM) as the universal methyl donor. nih.govebi.ac.uk The reaction involves the nucleophilic attack on the methyl group of SAM by an electron-rich atom (such as oxygen or nitrogen) on the substrate molecule. nih.gov

In benzylisoquinoline alkaloid biosynthesis, several specific O-methyltransferases (OMTs) and N-methyltransferases (NMTs) have been identified. Examples include norcoclaurine 6-O-methyltransferase (6OMT), coclaurine N-methyltransferase (CNMT), and scoulerine (B1208951) 9-O-methyltransferase (SOMT). frontiersin.org The activity of these enzymes is highly regulated and can be inhibited by the reaction by-product, S-adenosyl-L-homocysteine (SAH). Efficient removal of SAH is therefore crucial to maintain the flux through the biosynthetic pathway. researchgate.net

Table 2: Key Methylation Enzymes in BIA Biosynthesis

| Enzyme | Abbreviation | Function |

| Norcoclaurine 6-O-methyltransferase | 6OMT | Catalyzes the O-methylation of (S)-norcoclaurine. frontiersin.org |

| Coclaurine N-methyltransferase | CNMT | Catalyzes the N-methylation of coclaurine derivatives. |

| (S)-scoulerine 9-O-methyltransferase | SOMT | Catalyzes the O-methylation of (S)-scoulerine in the berberine pathway. frontiersin.org |

Isotopic Labeling Studies in Biosynthesis

Isotopic labeling studies have been instrumental in deciphering the complex biosynthetic pathways of benzylisoquinoline alkaloids. By feeding plants or cell cultures with precursors labeled with stable or radioactive isotopes (e.g., ¹³C, ¹⁴C, ³H, ¹⁵N), researchers can trace the incorporation of these labels into downstream metabolites, thereby mapping the metabolic flow.

For instance, feeding experiments with labeled (S)-coclaurine and (S)-N-methylcoclaurine in Berberis cell cultures demonstrated their efficient incorporation into both the protoberberine alkaloid fraction and bisbenzylisoquinoline alkaloids. uchile.cl These studies confirmed that the dimerization pathway and the pathway leading to reticuline (B1680550) compete for these common substrates. uchile.cl Similarly, the use of ¹⁴C isotopic tracers was crucial in investigating the formation of specific methylation patterns in other BIAs. frontiersin.org Such tracer studies have also provided conclusive evidence for the role of (S)-reticuline as a central precursor in the biosynthesis of major poppy alkaloids, clarifying earlier hypotheses. wustl.edu These in vivo and in planta labeling experiments provide definitive evidence for the proposed biosynthetic connections and precursor-product relationships. researchgate.net

Synthetic Approaches and Chemical Derivatization

Total Synthesis Strategies of Bisbenzylisoquinoline Alkaloids

The total synthesis of bisbenzylisoquinoline alkaloids is a complex undertaking that requires precise control over bond formations and stereochemistry. These syntheses often involve the initial construction of two separate benzylisoquinoline monomer units, which are then coupled to form the final dimeric structure.

A critical step in the synthesis of many bisbenzylisoquinoline alkaloids, including O-methylthalicberine, is the construction of the diaryl ether bond that links the two monomeric units. Two primary strategies have emerged as effective methods for this transformation: the Ullmann condensation and biomimetic oxidative phenolic coupling.

Ullmann Condensation: The Ullmann reaction is a classical, copper-catalyzed method for the formation of diaryl ethers from an aryl halide and a phenol (B47542). organic-chemistry.orgwikipedia.org In the context of BBIQ synthesis, this typically involves coupling a halogenated benzylisoquinoline monomer with a phenolic benzylisoquinoline monomer. rsc.org The reaction is generally carried out at high temperatures in the presence of a copper catalyst and a base. organic-chemistry.org While effective, the classical Ullmann reaction often requires harsh conditions and stoichiometric amounts of copper. wikipedia.org Modern variations have been developed to proceed under milder conditions, expanding the substrate scope and improving yields. This method has been successfully applied to synthesize both acyclic and macrocyclic BBIQs, demonstrating its utility in constructing the core structure of these alkaloids. rsc.org

Biomimetic Oxidative Phenolic Coupling: Inspired by the biosynthetic pathways of these natural products, biomimetic oxidative phenolic coupling offers an alternative route to the diaryl ether linkage. rsc.org In nature, this transformation is often catalyzed by cytochrome P450 enzymes, which facilitate the coupling of two phenolic substrates. chemrxiv.org This process involves the one-electron oxidation of phenol moieties to generate phenoxyl radicals, which then couple to form the C-O bond. oregonstate.edu In laboratory synthesis, this can be mimicked using chemical oxidants or enzymatic preparations. oregonstate.edunih.gov This strategy is particularly powerful for intramolecular couplings to form macrocyclic structures and can offer high regioselectivity based on the inherent reactivity of the phenol coupling partners. oregonstate.edu The development of catalytic and electrochemical oxidative coupling methods continues to make this approach more practical and atom-economical. rsc.org

Table 1: Comparison of Key Methods for Diphenyl Ether Linkage Formation

| Feature | Ullmann Condensation | Biomimetic Oxidative Phenolic Coupling |

|---|---|---|

| Reaction Type | Copper-catalyzed nucleophilic aromatic substitution organic-chemistry.org | Radical coupling of phenols oregonstate.edu |

| Key Reagents | Aryl halide, phenol, copper catalyst, base organic-chemistry.org | Phenolic precursors, oxidant (chemical or enzymatic) rsc.orgnih.gov |

| Advantages | Well-established, reliable for intermolecular coupling rsc.org | Bio-inspired, can be highly selective, useful for intramolecular cyclization oregonstate.edu |

| Challenges | Often requires harsh reaction conditions, stoichiometric copper wikipedia.org | Can lead to multiple products (C-C vs. C-O coupling), requires careful control of oxidation rsc.org |

Semisynthesis of Thalicberine, O-methyl and Analogues

Semisynthesis provides a valuable pathway to access analogues of complex natural products by chemically modifying a readily available natural precursor. This approach is particularly useful for generating derivatives for structure-activity relationship (SAR) studies.

Methylation is a common final step in the biosynthesis of many alkaloids, where O- and N-methyltransferases install methyl groups at specific positions. In a laboratory setting, the conversion of a phenolic precursor (such as a demethylated analogue) to an O-methylated product like O-methylthalicberine can be achieved using standard methylating agents. While specific semisynthetic routes for O-methylthalicberine are not extensively detailed in the literature, the methylation of phenolic hydroxyl groups is a fundamental transformation in organic chemistry. Reagents such as diazomethane, dimethyl sulfate, or methyl iodide in the presence of a base are commonly employed for this purpose. The study of methylation patterns is also relevant in related isoquinoline (B145761) alkaloids like berberine (B55584), where the modulation of methylation status can affect epigenetic processes. nih.govnih.govresearchgate.net

To explore the therapeutic potential of bisbenzylisoquinoline alkaloids, researchers synthesize or isolate a variety of analogues and screen them for biological activity. This process, known as a structure-activity relationship (SAR) study, helps to identify the key structural features responsible for a compound's effects. For the BBIQ class, SAR studies have been conducted to evaluate their potential as anticancer agents. nih.govnih.gov In one such study, a library of 28 different natural BBIQ alkaloids was assayed to identify compounds that could induce the expression of the transcription factor C/EBPα in tumor cells. nih.govnih.gov Such screening efforts aim to discover analogues with an improved therapeutic index—that is, greater activity against a therapeutic target with lower toxicity. nih.gov These studies encourage further efforts in synthesizing novel analogues to optimize activity. nih.gov

Strategies for Stereoselective Synthesis

The biological activity of bisbenzylisoquinoline alkaloids is highly dependent on their three-dimensional structure, making stereoselective synthesis a critical goal. These molecules typically contain at least two stereocenters at the C1 position of each isoquinoline unit. Achieving control over the absolute and relative stereochemistry is essential for producing a single, desired stereoisomer. nih.gov

Modern synthetic chemistry has produced several powerful methods for asymmetric synthesis. youtube.com Both diastereoselective and enantioselective catalytic methods have been applied to the synthesis of isoquinoline alkaloids. nih.gov Key strategies include:

The Pictet-Spengler Reaction: This reaction, which forms the core tetrahydroisoquinoline ring system, can be rendered stereoselective by using a chiral auxiliary or a chiral catalyst. nih.gov

The Bischler-Napieralski Cyclization/Reduction Sequence: A common route to tetrahydroisoquinolines involves the Bischler-Napieralski cyclization followed by the reduction of the resulting dihydroisoquinoline. The stereochemistry of the final product can be controlled by using catalytic asymmetric transfer hydrogenation for the reduction step. nih.govsci-hub.box

Biocatalysis: The use of enzymes offers an excellent method for achieving high levels of stereoselectivity in key synthetic steps, mirroring nature's approach to constructing chiral molecules. rsc.org

Substrate Control: This strategy involves using starting materials that already contain chiral elements to direct the stereochemical outcome of subsequent reactions. For instance, conformationally restricted precursors can be used to enhance selectivity in bond-forming reactions. nih.govresearchgate.net

Table 2: Overview of Stereoselective Synthesis Strategies for Isoquinoline Alkaloids

| Strategy | Description | Key Transformation |

|---|---|---|

| Chiral Auxiliary | A chiral molecule is temporarily attached to the substrate to direct a stereoselective reaction, after which it is removed. | e.g., Asymmetric Pictet-Spengler Reaction nih.gov |

| Chiral Catalysis | A small amount of a chiral catalyst is used to generate a predominantly single-enantiomer product from a prochiral substrate. | e.g., Asymmetric Transfer Hydrogenation sci-hub.box |

| Biocatalysis | Enzymes are used as catalysts to perform highly stereoselective transformations. rsc.org | e.g., Enzymatic kinetic resolution or desymmetrization. |

Preclinical Pharmacological Research and Mechanisms of Action

In Vitro Studies on Cellular Models

Bisbenzylisoquinoline alkaloids (BBAs) have demonstrated significant anti-proliferative and cytotoxic effects across a variety of cancer cell lines. These natural compounds are known to induce cell death through mechanisms such as apoptosis, cell cycle arrest, and the inhibition of major signaling pathways crucial for cancer cell survival and proliferation. researchgate.net

For instance, the BBA phaeanthine, isolated from Cyclea peltata, showed promising antiproliferative activity against HeLa cervical cancer cells with a half-maximal inhibitory concentration (IC50) of 8.11 ± 0.04 μM. nih.gov Another BBA, tetrandrine, has been noted for its ability to reverse P-glycoprotein-mediated multidrug resistance in various tumors. nih.govljmu.ac.uk Berberine (B55584), a related isoquinoline (B145761) alkaloid, has also been extensively studied and shows cytotoxic effects against multiple cancer cell lines, including melanoma and breast cancer. researchgate.netmdpi.com It has been shown to induce apoptosis and inhibit anti-apoptotic proteins. researchgate.net

Studies on extracts from plants rich in these alkaloids, such as Thalictrum foetidum, have shown high cytotoxic activity against cancer cell lines like SCC-25 (oral squamous carcinoma) and MCF-7 (breast cancer). researchgate.net Similarly, alkaloids from Mahonia aquifolium, including berberine and palmatine (B190311), have demonstrated significant cytotoxicity against several human melanoma cell lines. mdpi.com The anti-proliferative properties of BBAs make them promising candidates for the development of new anticancer therapies. researchgate.net

| Alkaloid | Cancer Cell Line | Activity (IC50) | Source |

|---|---|---|---|

| Phaeanthine | HeLa (Cervical Cancer) | 8.11 ± 0.04 μM | nih.gov |

| Cycleanine (B150056) | HeLa (Cervical Cancer) | 18.06 ± 0.14 μM | nih.gov |

| Berberine | G361 (Melanoma) | 21.25 µg/mL | mdpi.com |

| Berberine | A375 (Melanoma) | 52.73 µg/mL | mdpi.com |

| Palmatine | G361 (Melanoma) | Moderate Cytotoxicity | mdpi.com |

The bisbenzylisoquinoline alkaloid family is a significant source of compounds with potent anti-parasitic properties. who.int Research has highlighted their efficacy against various parasites responsible for neglected tropical diseases, including those causing leishmaniasis and Chagas disease. nih.govacs.org

A study evaluating 26 benzyltetrahydroisoquinoline alkaloids, including both natural and synthetic variants, demonstrated activity against Leishmania infantum and Trypanosoma cruzi, the parasites that cause visceral leishmaniasis and Chagas disease, respectively. nih.gov Alkaloids isolated from Thalictrum flavum have also been investigated for their anti-parasitic effects. Tertiary isoquinolines, particularly BBAs like thalfoetidine, were found to be effective against Leishmania major. nih.gov Notably, the derivatives northalfoetidine and northalidasine showed promising leishmanicidal activity without significant cytotoxicity, suggesting a favorable selectivity index. nih.gov

Furthermore, in vivo studies in mice infected with Trypanosoma cruzi showed that the BBAs curine (B1669343) and cycleanine were effective in reducing parasitemia. ird.frnih.gov The mechanism of action for these compounds may involve interference with the parasite's cell cycle. nih.govacs.org Some BBAs have also shown activity against both chloroquine-sensitive and chloroquine-resistant strains of Plasmodium falciparum, the parasite responsible for malaria. who.int

| Alkaloid/Compound Class | Parasite | Observed Activity | Source |

|---|---|---|---|

| Thalfoetidine | Leishmania major | Potent leishmanicidal activity | nih.gov |

| Northalfoetidine | Leishmania major | Leishmanicidal activity with low cytotoxicity | nih.gov |

| Northalidasine | Leishmania major | Leishmanicidal activity with low cytotoxicity | nih.gov |

| Curine | Trypanosoma cruzi | Effective in reducing parasitemia in mice | ird.frnih.gov |

| Cycleanine | Trypanosoma cruzi | Effective in reducing parasitemia in mice | ird.frnih.gov |

| Bisbenzylisoquinoline Alkaloids | Leishmania infantum | Active against amastigote forms | nih.gov |

Bisbenzylisoquinoline alkaloids have emerged as a class of natural products with broad-spectrum antiviral activity. researchgate.net Several studies have documented their efficacy against a range of viruses, including influenza virus, Zika virus (ZIKV), and coronaviruses. nih.govresearchgate.netbiorxiv.org

A study identified five BBAs—cepharanthine, tetrandrine, fangchinoline, berbamine, and iso-tetrandrine—that exhibited antiviral activity against the influenza virus. researchgate.net Their mechanism of action involves targeting the early stages of the viral life cycle by disrupting endosomal acidification, which is critical for the release of the viral genome into the cytoplasm. researchgate.net Another study on isoquinoline alkaloids from Thalictrum species found that (-)-thalimonine markedly inhibited influenza virus reproduction in vitro. nih.gov

Research on ZIKV-infected Vero cells demonstrated that warifteine and a mixture of methylwarifteine and warifteine, isolated from Cissampelos sympodialis, could significantly reduce the viral titer. nih.govnih.gov Furthermore, several BBAs, including cepharanthine, hernandezine, and neferine, were identified as potent inhibitors of SARS-CoV-2 pseudovirus entry by acting as calcium channel blockers and suppressing membrane fusion. biorxiv.org These findings underscore the potential of BBAs as pharmacophores for developing new antiviral agents. nih.govnih.gov

| Alkaloid | Virus | Cell Line | Mechanism of Action | Source |

|---|---|---|---|---|

| Cepharanthine | Influenza Virus | Various | Disruption of endosomal acidification | researchgate.net |

| Tetrandrine | Influenza Virus | Various | Disruption of endosomal acidification | researchgate.net |

| (-)-Thalimonine | Influenza Virus | In vitro models | Inhibition of viral reproduction | nih.gov |

| Warifteine | Zika Virus (ZIKV) | Vero | Reduction of viral titer (IC50 = 2.2 μg/ml) | nih.govnih.gov |

| Cepharanthine | SARS-CoV-2 (pseudovirus) | 293T, Calu-3, A549 | Inhibition of viral entry via Ca2+ channel blocking | biorxiv.org |

Beyond their anti-cancer and anti-infective properties, bisbenzylisoquinoline and related alkaloids exhibit a wide array of other pharmacological effects.

Antiarrhythmic Activity: Several BBAs are known for their cardiovascular effects. Dauricine, for example, is recognized as an effective calcium channel blocker and antiarrhythmic agent. oup.comoup.com Berberine has been shown to possess antiarrhythmic properties, which are attributed to its ability to block K+ channels and prolong the duration of the ventricular action potential. nih.gov A derivative, N-methyl berbamine, is also considered a potent antiarrhythmic drug that inhibits both calcium and potassium channel currents. nih.gov

Antimicrobial Activity: The antimicrobial properties of isoquinoline alkaloids are well-documented. nih.gov Berberine, found in various Thalictrum species, has demonstrated activity against a range of microbes including Candida albicans, Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa. nih.govnih.gov The antimicrobial action is often linked to the alkaloid content in plant extracts. nih.gov

Stimulant Activity on Isolated Rat Uterus: While specific data on O-methylthalicberine is unavailable, studies on other bisbenzylisoquinoline alkaloids have explored their effects on smooth muscle. For instance, research has investigated the relaxant activity of certain BBAs on the isolated rat uterus, indicating their potential to modulate uterine contractions.

In Vivo Animal Model Studies

The selection of an appropriate animal model is a critical step in the preclinical evaluation of any new therapeutic agent. The choice depends on the specific pharmacological activity being investigated and the ability of the model to mimic the human disease state. While no in vivo studies specifically for O-methylthalicberine were identified, the selection of models for related bisbenzylisoquinoline alkaloids provides a framework for future research.

For anti-cancer studies , rodent models, particularly mice, are predominantly used. ljmu.ac.uk These can include xenograft models, where human cancer cells are implanted into immunodeficient mice, or genetically engineered mouse models that spontaneously develop tumors. These models are invaluable for assessing a compound's efficacy in reducing tumor growth and for studying its mechanism of action in a living system.

For anti-parasitic research , the choice of model depends on the parasite. For instance, Leishmania infection is often studied in BALB/c mice, which are susceptible to the parasite. For evaluating treatments for Chagas disease, mice infected with Trypanosoma cruzi are the standard model. ird.frnih.gov These models allow researchers to measure parameters like parasite burden and host survival.

For investigating anti-viral activity , models such as mice infected with specific strains of influenza A virus are commonly used to assess the reduction in viral load in the lungs and improvement in lung pathology. researchgate.net

Finally, for antiarrhythmic research , rat or rabbit models are often employed. Arrhythmias can be induced chemically (e.g., using barium chloride or aconitine) to test the efficacy of a compound in restoring normal sinus rhythm, which is monitored via electrocardiogram (ECG). mdpi.com

The translation of findings from these preclinical animal models is a crucial bridge to potential clinical applications in humans.

Efficacy Studies in Animal Disease Models

Information regarding the efficacy of isolated O-methylthalicberine in specific animal disease models is not detailed in the available preclinical research. Studies have predominantly focused on its parent compound, berberine, from which O-methylthalicberine is derived as a metabolite.

Pharmacokinetic Profiling in Animal Models

O-methylthalicberine has been identified as one of the primary metabolites of berberine in animal models. Pharmacokinetic studies have been conducted in rats to understand its behavior in a biological system following the administration of berberine.

In a study involving both conventional and pseudo germ-free rats, O-methylthalicberine (thalifendine) was detected in plasma as a main metabolite, in both its free form and as a glucuronide conjugate, after oral administration of berberine. nih.gov The liver is suggested as the primary site of metabolism, with O-methylthalicberine and its conjugates being excreted into the duodenum via bile. nih.gov

Table 1: Summary of O-methylthalicberine (Thalifendine) Pharmacokinetics in Rat Models

| Parameter | Finding | Animal Model | Source |

|---|---|---|---|

| Metabolite Identification | Identified as a main metabolite of berberine in plasma, liver tissue, and bile. nih.gov | Rat | nih.gov |

| Forms Detected | Found as free thalifendine (B1230407) and its glucuronide conjugate. nih.gov | Rat | nih.gov |

| Metabolism Site | The liver is indicated as the primary site of metabolism. nih.gov | Rat | nih.gov |

| Excretion Pathway | Excreted into the duodenum through bile. nih.gov | Rat | nih.gov |

| Influence of Gut Flora | Intestinal bacteria significantly affect the enterohepatic circulation and disposition of metabolites. nih.gov | Rat | nih.gov |

| Pharmacokinetic Profile | The Area Under the Curve (AUC) and Mean Transit Time (MTT) values differed significantly between conventional and pseudo germ-free rats. nih.gov | Rat | nih.gov |

Molecular Mechanisms of Action

Detailed studies focusing exclusively on the molecular mechanisms of action for O-methylthalicberine are limited. The majority of research has centered on the broader activities of its parent compound.

Target Identification and Validation

Specific molecular targets that are directly engaged and validated for O-methylthalicberine have not been explicitly identified in the reviewed literature.

Pathway Modulation (e.g., VEGFR2 inhibition, NF-κB/Caspase-1)

Scientific data detailing the specific modulatory effects of O-methylthalicberine on signaling pathways such as VEGFR2, NF-κB, or Caspase-1 are not available in the current body of research.

Cellular Effects (e.g., apoptosis, mitochondrial dysfunction)

Investigations into the direct cellular effects of isolated O-methylthalicberine, such as the induction of apoptosis or mitochondrial dysfunction, have not been specifically reported.

Structure Activity Relationship Sar Studies

Elucidation of Key Pharmacophoric Features

The biological activity of bisbenzylisoquinoline alkaloids like O-methylthalicberine is dictated by several key pharmacophoric features. A pharmacophore is the essential three-dimensional arrangement of functional groups that is responsible for a drug's biological activity. For this class of compounds, the core pharmacophoric elements include the bisbenzylisoquinoline scaffold itself, the nature and position of ether linkages, and the substitution patterns on the aromatic rings.

Studies on related compounds have highlighted the following critical features:

The Bisbenzylisoquinoline Core: The rigid, large scaffold of two isoquinoline (B145761) units linked together is fundamental for activity. This structure allows the molecule to interact with various biological targets.

Ether Linkages: In many bisbenzylisoquinoline alkaloids, an 18-membered ring formed by two ether bridges is crucial for certain activities, such as the inhibition of P-glycoprotein. nih.govresearchgate.net Compounds with two ether linkages (forming a macrocycle) tend to show superior activity compared to those with only one. mercer.edu

Aromatic Systems: The biphenyl (B1667301) system is considered more critical for antioxidative capacity than the presence of phenol (B47542) groups. nih.gov

Nitrogen Atoms: The tertiary amine nitrogens in the isoquinoline units are important for ionization and interaction with receptor sites.

Substituent Positions: The substitutions at specific positions, particularly the 7- and 12-positions on the isoquinoline rings, have been shown to significantly influence the suppressive potency of these alkaloids on targets like NF-κB. mercer.edu

| Feature | Description | Importance for Activity |

| Scaffold | Core bisbenzylisoquinoline structure | Essential for providing the correct orientation for target interaction. |

| Macrocycle | 18-membered ring formed by two ether bridges | Often indispensable for activities like P-glycoprotein inhibition. nih.govresearchgate.net |

| Aromatic Rings | Biphenyl system | Key determinant of antioxidative properties. nih.gov |

| Nitrogen Atoms | Tertiary amines in the isoquinoline moieties | Crucial for receptor binding and molecular interactions. |

| Substituents | Groups at positions 7 and 12 | Modulate potency and selectivity. mercer.edu |

Impact of Methylation on Biological Activity

Methylation, the addition of a methyl (-CH3) group, is a key structural feature of O-methylthalicberine and profoundly impacts its biological and physicochemical properties. Methyl groups can influence a molecule's lipophilicity, conformation, and metabolic stability, thereby altering its pharmacodynamic and pharmacokinetic profiles. nih.govjuniperpublishers.com

In the context of related alkaloids, the effects of methylation are varied:

N-Methylation: Methylation at the nitrogen atom can also have significant effects. For instance, the N-methylation of the aporphine (B1220529) alkaloid glaucine (B1671577) to its quaternary ammonium (B1175870) salt was found to reduce its protective antioxidant effect by two-thirds, suggesting that for some activities, a free nitrogen lone pair is beneficial. nih.gov

The strategic placement of methyl groups can modulate properties such as solubility, binding affinity, and metabolic stability, making methylation a critical factor in the optimization of lead compounds in drug discovery. nih.govjuniperpublishers.com

The "magic methyl effect" is a term used in medicinal chemistry to describe the phenomenon where the addition of a single methyl group to a specific position in a molecule leads to a surprisingly large and often unpredictable increase in biological potency. juniperpublishers.comnih.gov This dramatic enhancement in activity can be attributed to several factors:

Improved Binding Affinity: A strategically placed methyl group can fit perfectly into a hydrophobic pocket of a target protein, increasing binding affinity and potency. juniperpublishers.com

Conformational Restriction: Methyl groups can restrict the rotation of bonds, locking the molecule into a more bioactive conformation, which reduces the entropic penalty of binding. nih.gov

Blocking Unfavorable Metabolism: A methyl group can be placed at a site that is susceptible to metabolic degradation, thereby increasing the molecule's half-life and bioavailability. juniperpublishers.com

While specific examples of the "magic methyl effect" for O-methylthalicberine are not documented, the principle is well-established in drug design. It has been observed that adding a methyl group can increase a molecule's potency by as much as 2000-fold in some cases. illinois.edu This highlights the potential significance of the multiple methyl groups present in the O-methylthalicberine structure.

Influence of Aromatic and Nitrogen Substitutions

Modifications to the aromatic rings and the nitrogen atoms of the isoquinoline units are key strategies for modulating the activity of bisbenzylisoquinoline alkaloids.

Nitrogen Substitutions: The nitrogen atoms in the isoquinoline rings are typically tertiary amines. Altering the substitution on these nitrogens can significantly impact activity. For example, converting the tertiary amine to a quaternary ammonium salt through N-methylation has been shown to decrease the antioxidant activity of the aporphine alkaloid glaucine. nih.gov This suggests that the basicity and steric environment of the nitrogen atom are crucial for certain biological interactions.

Stereochemical Requirements for Activity

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, is a critical determinant of biological activity for many alkaloids. Molecules with the same chemical formula but different spatial arrangements (stereoisomers) can have vastly different pharmacological effects.

For bisbenzylisoquinoline alkaloids, the stereoconfiguration of their 3D structures has been shown to be a determining factor in their inhibitory activities, for example, against P-glycoprotein. nih.govresearchgate.net This implies that the specific spatial orientation of the two isoquinoline units relative to each other is essential for proper binding to the target. The different stereoisomers (e.g., R vs. S configuration at chiral centers) can result in one being highly active while the other is virtually inactive. This specificity underscores the importance of a precise three-dimensional fit between the alkaloid and its biological target.

Computational Approaches to SAR (e.g., in silico ADMET predictions)

Computational, or in silico, methods are increasingly used to predict the structure-activity relationships and the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profiles of drug candidates. nih.gov These approaches save time and resources by prioritizing compounds for synthesis and experimental testing.

For alkaloids, various computational techniques have been applied:

Molecular Docking: This method predicts the preferred orientation of a molecule when bound to a target protein. Docking studies on berberine (B55584), an alkaloid with a related isoquinoline core, and its derivatives have been used to understand their binding to targets like the AMPK pathway and G-quadruplex DNA. rsc.orgnih.gov

Molecular Dynamics (MD) Simulations: MD simulations can provide insights into the dynamic behavior of a ligand-receptor complex over time, helping to assess the stability of the interaction. rsc.org

ADMET Prediction: Several free web-based tools, such as SwissADME and admetSAR, can predict the pharmacokinetic and toxicological properties of a molecule based on its structure. ajol.info These tools can estimate properties like gastrointestinal absorption, blood-brain barrier penetration, metabolism by cytochrome P450 enzymes, and potential toxicities like carcinogenicity. ajol.infochemmethod.com Such predictions have been performed for various classes of alkaloids to assess their drug-like properties. scienceopen.com

| Computational Method | Application | Example in Related Alkaloids |

| Molecular Docking | Predicts binding mode and affinity to a biological target. | Studying the interaction of berberine derivatives with the AMPK pathway. nih.gov |

| MD Simulations | Assesses the stability of the ligand-target complex over time. | Investigating the binding of berberine derivatives to G-quadruplex DNA. rsc.org |

| ADMET Prediction | Estimates pharmacokinetic and toxicity properties. | Profiling various alkaloids for drug-likeness and potential toxicity. ajol.infoscienceopen.com |

| DFT Studies | Investigates electronic structure and reactivity. | Analyzing the properties of new tetrahydroisoquinoline derivatives. mdpi.com |

Advanced Analytical Methodologies in Research

Hyphenated Techniques for Complex Mixture Analysis

The analysis of alkaloids from their natural sources, such as plants of the Thalictrum genus, presents a significant challenge due to the complexity of the chemical matrix. Hyphenated analytical techniques, which couple a separation method with a spectroscopic detection method, are indispensable for tackling this complexity.

Liquid chromatography-mass spectrometry (LC-MS) is a cornerstone technique in this field. High-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) provides excellent separation of individual alkaloids from a crude extract. The separated components are then introduced into a mass spectrometer, which provides information on their molecular weight and structure through fragmentation patterns.

In the analysis of isoquinoline (B145761) alkaloids, including those from Thalictrum species, UPLC coupled with a hybrid triple quadrupole linear ion trap mass spectrometer (UPLC-QqQLIT-MS) has been effectively used for the simultaneous quantification of multiple bioactive alkaloids. This method, operating in multiple reaction monitoring (MRM) mode, offers high sensitivity and selectivity, allowing for the detection and quantification of alkaloids even at low concentrations. For instance, a validated UPLC-ESI-MS/MS method was successfully used to determine the content of seven bioactive compounds in the ethanolic extracts of Thalictrum reniforme and Thalictrum neurocarpum.

The use of high-resolution mass spectrometry, such as quadrupole time-of-flight (Q-TOF) or Orbitrap mass analyzers, further enhances the capabilities of LC-MS. These instruments provide highly accurate mass measurements, which aids in the confident identification of known alkaloids and the characterization of novel compounds by determining their elemental composition. The fragmentation behaviors of isoquinoline alkaloids under mass spectrometry have been systematically investigated, providing a basis for the rapid structural elucidation of similar metabolites in plant-derived medicines.

Table 1: Application of Hyphenated Techniques in Alkaloid Analysis

| Technique | Application | Key Advantages |

|---|---|---|

| UPLC-QqQLIT-MS/MS | Simultaneous quantification of multiple known alkaloids in plant extracts. | High sensitivity, high selectivity, suitable for targeted analysis. |

| UHPLC-Q-Exactive Orbitrap MS | Untargeted metabolomics and identification of novel alkaloids in complex mixtures. | High resolution, high mass accuracy, enables elemental composition determination. |

| LC-MS/MS | Structural characterization of alkaloids through fragmentation pattern analysis. | Provides structural information, aids in the identification of compound classes. |

Advanced Spectroscopic Applications (e.g., 2D NMR, High-Resolution Mass Spectrometry)

The unambiguous structural elucidation of complex molecules like O-methylthalicberine relies heavily on advanced spectroscopic techniques, primarily two-dimensional nuclear magnetic resonance (2D NMR) spectroscopy and high-resolution mass spectrometry (HRMS).

High-Resolution Mass Spectrometry (HRMS): As mentioned in the context of hyphenated techniques, HRMS is a powerful tool for determining the elemental composition of a molecule with high accuracy. This is crucial for distinguishing between isobaric compounds—molecules that have the same nominal mass but different elemental formulas. The fragmentation patterns observed in HRMS/MS experiments provide valuable clues about the structure of the molecule. For bisbenzylisoquinoline alkaloids, characteristic fragmentation pathways have been studied, which often involve cleavage of the benzylisoquinoline moieties. These established fragmentation patterns serve as a reference for identifying new alkaloids of this class.

2D Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is the most powerful technique for determining the complete three-dimensional structure of organic molecules in solution. While one-dimensional (1D) NMR (¹H and ¹³C) provides initial information, 2D NMR experiments are essential for assembling the molecular puzzle of complex alkaloids. Key 2D NMR experiments include:

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings through bonds, typically over two or three bonds. It is used to identify spin systems and connect neighboring protons in the molecule.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of directly attached heteronuclei, most commonly ¹³C. It allows for the assignment of protons to their corresponding carbons.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are separated by two or three bonds. It is crucial for connecting different spin systems and piecing together the carbon skeleton of the molecule.

The combination of these 2D NMR experiments allows for the complete assignment of all proton and carbon signals in the molecule, confirming the connectivity and ultimately the structure of compounds like O-methylthalicberine.

Table 2: 2D NMR Techniques for Structural Elucidation of Alkaloids

| 2D NMR Experiment | Information Provided | Application in O-methylthalicberine Research |

|---|---|---|

| COSY | ¹H-¹H correlations through 2-3 bonds | Identifies coupled protons within the isoquinoline and benzyl (B1604629) moieties. |

| HSQC | Direct ¹H-¹³C correlations (one bond) | Assigns specific protons to their directly attached carbon atoms. |

Biophysical Techniques for Ligand-Target Interactions (e.g., UV-melting profile analysis)

Understanding how a bioactive molecule like O-methylthalicberine interacts with its biological target is fundamental to elucidating its mechanism of action. Various biophysical techniques are employed to study these ligand-target interactions. One such technique is UV-melting profile analysis, which is particularly useful for studying the interaction of small molecules with nucleic acids like DNA.

DNA melting is the process where a double-stranded DNA (dsDNA) molecule dissociates into two single strands upon heating. This transition can be monitored by measuring the absorbance of UV light at 260 nm, as single-stranded DNA (ssDNA) absorbs more UV light than dsDNA (a phenomenon known as the hyperchromic effect). The temperature at which half of the DNA is denatured is called the melting temperature (Tₘ).

When a small molecule binds to DNA, it can stabilize the double helix, leading to an increase in the Tₘ. The magnitude of this Tₘ shift (ΔTₘ) is indicative of the strength of the interaction. By performing UV-melting experiments with a fixed concentration of DNA and varying concentrations of the ligand, one can obtain thermodynamic parameters of the binding interaction.

For isoquinoline alkaloids, which are known to interact with DNA, UV-melting studies have been instrumental in characterizing their binding affinities and modes of interaction. For instance, the interaction of berberine (B55584) and palmatine (B190311) with different forms of DNA has been studied using thermal melting, revealing details about their binding thermodynamics. Such studies on O-methylthalicberine could provide valuable insights into its potential as a DNA-targeting agent.

Table 3: Parameters from UV-Melting Profile Analysis

| Parameter | Description | Significance |

|---|---|---|

| Tₘ (Melting Temperature) | The temperature at which 50% of the dsDNA has denatured into ssDNA. | A measure of the stability of the DNA double helix. |

| ΔTₘ (Shift in Melting Temperature) | The change in Tₘ upon binding of a ligand. | Indicates the extent of stabilization of the DNA by the ligand and is related to the binding affinity. |

| Thermodynamic Parameters (e.g., ΔG, ΔH, ΔS) | Changes in Gibbs free energy, enthalpy, and entropy of binding. | Provide a detailed understanding of the forces driving the ligand-DNA interaction. |

Chemoinformatics and Data Mining for Alkaloid Research

Chemoinformatics is an interdisciplinary field that utilizes computational and informational techniques to address problems in chemistry. In the context of alkaloid research, chemoinformatics plays a crucial role in managing the vast amount of structural and biological data, accelerating the discovery of new bioactive compounds, and predicting their properties.

Natural Product Databases: A fundamental aspect of chemoinformatics is the creation and curation of databases that store information on natural products. These databases contain structural information, spectroscopic data, biological activities, and literature references for a vast number of compounds, including alkaloids. Such databases are invaluable resources for dereplication, which is the process of quickly identifying known compounds in a sample, thereby avoiding their unnecessary re-isolation and re-characterization.

Data Mining and Virtual Screening: Chemoinformatics tools enable the mining of large chemical databases to identify compounds with desired properties. Virtual screening, for example, uses computational methods to predict the binding of small molecules to a biological target. This can be done through ligand-based approaches, which search for molecules similar to known active compounds, or structure-based approaches, which use the three-dimensional structure of the target protein to dock potential ligands and estimate their binding affinity.

Quantitative Structure-Activity Relationship (QSAR): QSAR models are mathematical relationships that correlate the chemical structure of a series of compounds with their biological activity. By developing QSAR models for a class of alkaloids, it is possible to predict the activity of new, untested compounds and to guide the design of more potent analogs.

For alkaloids from genera like Thalictrum, chemoinformatic approaches can be used to analyze the chemical diversity of the isolated compounds, predict their ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties, and identify potential drug candidates for further experimental investigation.

Table 4: Chemoinformatics Tools in Alkaloid Research

| Chemoinformatics Application | Description | Relevance to O-methylthalicberine Research |

|---|---|---|

| Natural Product Databases | Curated collections of chemical structures, properties, and biological data of natural products. | Facilitates the identification of O-methylthalicberine and related alkaloids in new plant extracts. |

| Virtual Screening | Computational methods to identify potential bioactive compounds from large libraries. | Can predict potential biological targets for O-methylthalicberine and guide experimental testing. |

| QSAR Modeling | Statistical models that relate chemical structure to biological activity. | Could be used to predict the biological activity of derivatives of O-methylthalicberine. |

| ADMET Prediction | In silico methods to predict the pharmacokinetic and toxicological properties of compounds. | Provides an early assessment of the drug-likeness of O-methylthalicberine. |

Future Directions and Research Opportunities

Discovery of Novel Thalicberine, O-methyl Analogues

A primary focus of future research will be the discovery and synthesis of novel analogues of O-methylthalicberine. The generation of a diverse chemical library based on the O-methylthalicberine scaffold is a critical step toward identifying compounds with enhanced potency, selectivity, and improved pharmacological profiles. Synthetic chemists are exploring innovative and efficient reactions to modify the core structure of O-methylthalicberine, creating derivatives that would be difficult to isolate from natural sources. upol.cz This approach allows for a systematic investigation of the structure-activity relationship (SAR), providing insights into which parts of the molecule are essential for its biological effects. By creating analogues with slight chemical modifications, researchers aim to fine-tune the compound's properties, potentially leading to the development of new therapeutic agents for a range of diseases. nih.gov

Exploration of Undiscovered Pharmacological Targets

While initial studies have identified some biological activities of bisbenzylisoquinoline alkaloids, the full spectrum of their pharmacological targets remains largely unknown. oup.com Future investigations will aim to deconstruct the molecular mechanisms of O-methylthalicberine by identifying its direct cellular binding partners. Techniques such as affinity chromatography coupled with mass spectrometry can be employed to isolate and identify proteins that specifically interact with O-methylthalicberine. Furthermore, computational docking studies can predict potential binding sites on various receptors and enzymes, guiding experimental validation. Uncovering novel pharmacological targets is crucial, as it could reveal new therapeutic applications for O-methylthalicberine and its analogues, potentially in areas such as neurodegenerative diseases or metabolic disorders. Some research has already pointed to autophagy inhibition as a potential mechanism for related alkaloids, opening a promising avenue for investigation. nih.gov

Integration of Omics Technologies in Mechanistic Studies